molecular formula C6H13NO2S B1370857 3-(Methylsulfonyl)piperidine CAS No. 290328-56-2

3-(Methylsulfonyl)piperidine

Cat. No.: B1370857
CAS No.: 290328-56-2
M. Wt: 163.24 g/mol
InChI Key: PBJLJPZGBKCUKM-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)piperidine is an organic compound with the molecular formula C6H13NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methylsulfonyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

3-(Methylsulfonyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds and is essential for understanding the compound’s role in drug metabolism and detoxification processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses The stability of this compound is an important consideration, as the compound may degrade over time, leading to a reduction in its efficacy Studies have shown that the compound’s stability can be influenced by factors such as temperature, pH, and exposure to light Additionally, long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages, highlighting the importance of dose-response studies . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. For example, high doses of this compound have been associated with increased oxidative stress and inflammation in animal models. These findings underscore the need for careful dosage optimization to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . One of the key metabolic pathways influenced by this compound is the cytochrome P450-mediated oxidation pathway, which plays a critical role in the metabolism of drugs and xenobiotics. The compound’s interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have downstream effects on cellular function and health. Additionally, this compound can modulate the activity of other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration and localization. For instance, this compound can be transported across cell membranes by organic cation transporters, which are responsible for the uptake of various cationic compounds. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function . This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, this compound may be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound is therefore critical for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)piperidine typically involves the sulfonylation of piperidine. One common method includes the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Methylsulfonyl)piperidine is unique due to the presence of both the piperidine ring and the methylsulfonyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLJPZGBKCUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624195
Record name 3-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290328-56-2
Record name 3-(Methylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290328-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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